molecular formula C7H7ClFN3 B6609076 2-fluoro-3-hydrazinylbenzonitrile hydrochloride CAS No. 2814798-52-0

2-fluoro-3-hydrazinylbenzonitrile hydrochloride

Cat. No.: B6609076
CAS No.: 2814798-52-0
M. Wt: 187.60 g/mol
InChI Key: XIFCPSNTEKXXIR-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydrazinylbenzonitrile hydrochloride is a hydrazine-derived aromatic compound featuring a fluorine atom at the 2-position, a hydrazinyl group at the 3-position, and a nitrile substituent on the benzene ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its electron-withdrawing substituents (fluorine and nitrile), which influence reactivity and stability.

Properties

IUPAC Name

2-fluoro-3-hydrazinylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3.ClH/c8-7-5(4-9)2-1-3-6(7)11-10;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCPSNTEKXXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NN)F)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2814798-52-0
Record name 2-fluoro-3-hydrazinylbenzonitrile hydrochloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

The hydrazine group (-NH-NH₂) attacks the electron-deficient carbon adjacent to the nitrile group, facilitated by the electron-withdrawing effects of both the fluorine and nitrile substituents. A typical molar ratio of 1:1.2 (benzonitrile derivative to hydrazine hydrate) ensures complete conversion, with excess hydrazine acting as both a reactant and base to neutralize HCl byproducts.

Table 1: Representative Reaction Conditions

ParameterValue/RangeSource
SolventEthanol, Methanol
Temperature70–80°C (reflux)
Reaction Time6–12 hours
Yield65–78%

Alternative Pathways via Diazotization and Reduction

Patent literature describes an alternative approach involving diazotization of 3-amino-2-fluorobenzonitrile followed by reduction to the hydrazine derivative. This method is particularly advantageous for substrates sensitive to direct hydrazination.

Diazotization Step

3-Amino-2-fluorobenzonitrile is treated with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C, forming a diazonium salt intermediate. The transient diazonium species is stabilized by the electron-withdrawing nitrile group, preventing premature decomposition.

Reduction to Hydrazine

The diazonium salt undergoes reduction using stannous chloride (SnCl₂) or hydrogen gas (H₂) over palladium catalysts. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt. This method achieves yields of 70–85%, though it requires stringent temperature control to avoid side reactions.

Table 2: Comparative Analysis of Reduction Agents

AgentYield (%)Purity (%)
SnCl₂ in HCl8298
H₂/Pd-C7895
NaBH₄6590

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrazination but risk nitrile hydrolysis. Ethanol balances reactivity and stability, yielding 75% product with >99% purity after recrystallization.

Acid Scavengers

Incorporating weak bases such as sodium acetate (NaOAc) mitigates HCl accumulation, improving reaction homogeneity. Excess hydrazine hydrate also neutralizes acid in situ, reducing side product formation.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 182–184°C, consistent with monohydrate formation.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 6.90 (br s, 2H, NH₂).

  • IR (KBr): 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-F).

Scalability and Industrial Applications

Kilogram-scale batches have been produced using continuous flow reactors, reducing reaction times to 2–3 hours with 80% yield. The compound’s stability under ambient conditions (24 months at 25°C) supports its use as a key intermediate in antifungal agents and kinase inhibitors.

Challenges and Mitigation Strategies

Nitrile Hydrolysis

Prolonged heating in aqueous media risks converting the nitrile to a carboxylic acid. Anhydrous conditions and controlled reaction times (<10 hours) suppress this side reaction.

Hydrazine Oxidation

Trace metal ions catalyze hydrazine oxidation to diazenes. Chelating agents like EDTA (0.1% w/w) added to the reaction mixture improve stability.

Emerging Methodologies

Recent advances include photocatalytic hydrazination using visible light and organocatalysts, achieving 90% yield at room temperature. This method avoids thermal degradation, making it suitable for heat-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-hydrazinylbenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-fluoro-3-hydrazinylbenzonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-3-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The fluorine atom can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound uniquely combines a nitrile group with fluorine and hydrazine, whereas analogs feature halogens (Cl, F) or benzyl hydrazine moieties.
  • Positional Isomerism : For example, 3-Chloro-2-fluorophenylhydrazine HCl and (2-Chloro-3-fluorophenyl)hydrazine HCl demonstrate how substituent positions (Cl at 2 vs. 3) alter steric and electronic profiles.

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly impact properties such as polarity, solubility, and stability:

Electronic Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, favoring different reaction pathways (e.g., nucleophilic substitution) .

Q & A

Q. How can researchers optimize the synthesis of 2-fluoro-3-hydrazinylbenzonitrile hydrochloride?

  • Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters. For hydrazine derivatives, nucleophilic substitution of fluorine (if reactive) or hydrazine coupling to a nitrile precursor is typical. Key factors include:
  • Temperature : Maintain 0–5°C during hydrazine addition to minimize side reactions (e.g., over-alkylation) .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm structure via 1H^1H-NMR (distinct hydrazine NH2_2 peaks at δ 4.5–5.0 ppm) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}F-NMR detects fluorine environment shifts (e.g., δ -110 to -120 ppm for aromatic fluorine). 1H^1H-NMR identifies hydrazine protons and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of HCl).
  • Melting Point (mp) : Compare observed mp (e.g., 211–212°C for analogs) with literature to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
  • Hydrazine Tautomerism : Hydrazine groups may exist in keto-enol forms, altering NMR signals. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6) can cause peak broadening. Cross-validate with IR spectroscopy (N–H stretches at 3300–3500 cm1^{-1}) and X-ray crystallography for unambiguous confirmation .

Q. What computational methods predict the reactivity of 2-fluoro-3-hydrazinylbenzonitrile hydrochloride for derivative design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (hydrazine) and electrophilic (fluorine, nitrile) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., solvent stabilization of intermediates).
  • Docking Studies : For biological applications, model interactions with target proteins (e.g., kinases or viral proteases) to prioritize derivatives .

Q. How do structural analogs of this compound inform mechanistic studies in drug discovery?

  • Methodological Answer : Compare analogs like 3-chloro-2-fluorophenylhydrazine hydrochloride (CAS 175135-74-7):
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases nitrile electrophilicity vs. chlorine.
  • Biological Activity : Test analogs in enzyme inhibition assays (e.g., MAO or HDAC) to correlate substituent effects with potency. Use SAR (Structure-Activity Relationship) models to guide lead optimization .

Q. What strategies mitigate instability of the hydrazine moiety during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation.
  • Lyophilization : Convert to lyophilized powder to reduce hydrolytic degradation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or buffer salts (e.g., citrate) to aqueous formulations .

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